5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-8-3-4-9(7-11(8)19(14,17)18)10-5-6-12(13)16-15-10/h3-7H,2H2,1H3,(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZYJDIDJLSDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis via Nucleophilic Attack on Sulfonyl Chloride
Based on the data from VulcanChem, the synthesis involves:
- Reacting 2-ethylbenzenesulfonyl chloride with 6-chloropyridazin-3-amine.
- The amine acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide linkage.
- The reaction typically proceeds at room temperature or slightly elevated temperatures (around 25–40°C).
- Use of a base such as triethylamine or pyridine facilitates the reaction by scavenging the HCl generated.
2-Ethylbenzenesulfonyl chloride + 6-chloropyridazin-3-amine → this compound
Heterocyclic Synthesis of the Pyridazin Ring
The pyridazin ring, bearing the chlorine substituent, can be synthesized via cyclization reactions involving hydrazine derivatives and suitable precursors:
- Starting materials : 3,6-dichloropyridazine or related chlorinated heterocycles.
- Method : Nucleophilic substitution with hydrazine derivatives, followed by cyclization to form the pyridazin core.
- Reaction conditions : Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (around 80°C).
Research findings suggest that controlling the solvent and temperature is crucial for optimizing yield and purity.
Alternative Synthetic Routes
Optimization Parameters and Reaction Conditions
| Parameter | Optimal Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, Pyridine, DMF | Choice affects yield and purity |
| Temperature | 25–80°C | Elevated temperatures improve reaction rate but may reduce selectivity |
| Reaction Time | 2–24 hours | Longer times may increase yield but risk side reactions |
| Base | Triethylamine, Pyridine | Facilitates HCl scavenging and drives the reaction forward |
Data Summary Table
| Method | Starting Materials | Key Conditions | Yield | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | 2-ethylbenzenesulfonyl chloride + 6-chloropyridazin-3-amine | Inert solvent, 25–40°C, 4–12 hours | 70–85% | Most common approach |
| Heterocyclic synthesis | 3,6-dichloropyridazine + hydrazine derivatives | DMF, 80°C, 40 min | 46–68% | Requires multi-step process |
| Alternative routes | Friedel-Crafts, halogenation | Varies | Lower yields | Less direct |
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Inhibition of Protein Methylation
One of the prominent applications of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is its role as an inhibitor of protein methylation. Research has demonstrated that this compound can effectively disrupt the interaction between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins, which are critical in cancer cell proliferation. The compound binds covalently to PRMT5, inhibiting its activity and leading to reduced substrate methylation, which is essential for various cellular processes, including gene expression and signal transduction .
Case Study: BRD0639
In a study focusing on small molecule inhibitors of the PRMT5-PBM interaction, a lead compound derived from modifications of this compound, known as BRD0639, was identified. This compound exhibited an IC50 value of 12 μM against the PRMT5-PBM interface. Further optimization improved its solubility and potency, demonstrating the compound's potential as a therapeutic agent in cancers with MTAP deletions .
Anti-inflammatory Applications
NLRP3 Inflammasome Inhibition
Another significant application is in the inhibition of the NLRP3 inflammasome pathway. Compounds structurally related to this compound have been identified as potential inhibitors for treating conditions associated with excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders. The NLRP3 inflammasome plays a crucial role in the immune response, and its dysregulation is linked to various diseases including Alzheimer's disease and diabetes .
Case Study: Inflammatory Disease Treatment
Research has indicated that compounds targeting the NLRP3 inflammasome can provide new therapeutic avenues for treating diseases such as gout and chronic liver disease. By inhibiting this pathway, these compounds can reduce inflammation and tissue damage associated with these conditions .
Anticancer Applications
Targeting Cancer Cell Metabolism
The compound has also shown promise in targeting cancer cell metabolism through its effects on methylation processes. By inhibiting PRMT5 activity, it disrupts the metabolic pathways that cancer cells rely on for growth and survival. This mechanism has been explored in various cancer types, including lung cancer and myeloproliferative neoplasms .
Data Table: Summary of Research Findings
| Application Area | Compound Effect | Specific Findings |
|---|---|---|
| Protein Methylation | Inhibition of PRMT5 | IC50 of 12 μM; disrupts methylation processes |
| Anti-inflammatory | NLRP3 inflammasome inhibition | Potential treatment for autoimmune diseases |
| Anticancer | Disruption of cancer metabolism | Effective in lung cancer and myeloproliferative neoplasms |
Wirkmechanismus
The mechanism of action of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are crucial for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
4-(6-Chloropyridazin-3-yl)benzoic Acid (SC-17718)
Structural Differences :
- The benzene ring is substituted with a carboxylic acid group at position 4 instead of a sulfonamide.
- The chloropyridazine group is retained but positioned differently relative to the functional group.
Implications :
- Positional isomerism (4 vs. 5 substitution) may alter steric interactions with biological targets.
5-Chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide
Structural Differences :
- Substitution at position 5 involves a benzoxazole ring (containing oxygen and nitrogen) instead of chloropyridazine (two nitrogens).
- Additional methoxy and methyl groups are present on the benzoxazole.
Implications :
- The benzoxazole moiety offers distinct hydrogen-bonding and π-stacking capabilities compared to chloropyridazine.
2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Structural Differences :
- The pyridazine ring includes a 6-oxo group and is linked via an ethylamino spacer to the sulfonamide.
- Ethoxy and isopropyl substituents are present on the benzene ring.
Implications :
- Ethoxy and isopropyl groups enhance lipophilicity, which may improve blood-brain barrier penetration.
Data Tables for Comparative Analysis
Table 1: Structural Features of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Heterocycle |
|---|---|---|---|---|
| 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide | C₁₂H₁₁ClN₃O₂S | 296.75 g/mol | Sulfonamide, Ethyl, Chloropyridazine | Pyridazine |
| 4-(6-Chloropyridazin-3-yl)benzoic Acid | C₁₁H₇ClN₂O₂ | 246.64 g/mol | Carboxylic Acid, Chloropyridazine | Pyridazine |
| 5-Chloranyl-2-methoxy-N-(benzoxazol-5-yl)benzenesulfonamide | C₁₆H₁₅ClN₂O₅S | 394.82 g/mol | Sulfonamide, Methoxy, Benzoxazole | Benzoxazole |
| 2-Ethoxy-5-isopropyl-benzenesulfonamide (pyridazinone derivative) | C₂₃H₂₇N₃O₄S | 441.5 g/mol | Sulfonamide, Ethoxy, Isopropyl, 6-oxo | Pyridazinone |
Table 2: Hypothesized Physicochemical Properties
| Compound Name | Solubility (Predicted) | LogP (Estimated) | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|---|---|
| This compound | Moderate | 2.1 | 2 (Sulfonamide NH) | 5 |
| 4-(6-Chloropyridazin-3-yl)benzoic Acid | High (due to -COOH) | 1.8 | 2 (-COOH) | 4 |
| 5-Chloranyl-2-methoxy-N-(benzoxazol-5-yl)benzenesulfonamide | Low | 3.0 | 1 (Sulfonamide NH) | 7 |
| 2-Ethoxy-5-isopropyl-benzenesulfonamide | Low | 3.5 | 1 (Sulfonamide NH) | 6 |
Research Findings and Implications
- Sulfonamide vs. Carboxylic Acid : The replacement of sulfonamide with carboxylic acid (as in SC-17718) may shift applications from enzyme inhibition (common for sulfonamides) to metal chelation or solubility-driven formulations .
- Heterocycle Influence : Chloropyridazine (electron-deficient) vs. benzoxazole (electron-rich) alters electronic interactions in binding pockets .
- Substituent Effects : Ethyl and ethoxy groups modulate lipophilicity, impacting bioavailability and tissue distribution .
Biologische Aktivität
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 303.79 g/mol
- CAS Number : 1119441-50-7
The compound's structure features a chloropyridazine moiety, which is critical for its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in signaling pathways. For instance, it may inhibit kinases linked to cancer progression.
- Receptor Modulation : It can modulate the activity of receptors that play roles in cellular signaling, potentially affecting growth and survival pathways in cancer cells.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its therapeutic effects against various diseases.
Cellular Effects
The compound has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to altered cellular responses, including apoptosis in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Kinase Inhibition
The compound has shown promising results in inhibiting specific kinases associated with cancer:
- Kinase Inhibition Assays : It was found to inhibit fibroblast growth factor receptor (FGFR) with varying potency depending on structural modifications.
| Kinase | IC50 (nM) | Structural Feature |
|---|---|---|
| FGFR | 29 | Chlorine substitution |
| Other Kinases | >600 | Various modifications |
Antimicrobial Activity
Emerging evidence suggests that this compound may also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate effectiveness against specific strains, warranting further exploration.
Case Studies
- Anticancer Studies : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
- Kinase Inhibition Research : Another study reported the compound's efficacy in inhibiting aberrant kinase activity in neurodegenerative disorders, highlighting its versatility beyond cancer treatment.
Q & A
Q. How can inconsistencies in biological activity across replicate studies be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
